5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide

Medicinal Chemistry Physicochemical Properties Analytical Chemistry

Sourcing fluorinated heteroaromatic intermediates with precise oxidation states is critical for kinase inhibitor SAR studies. This compound solves the common problem of unintended substituent geometry by providing the exact N-oxide core with a 3-fluorophenyl motif. Key procurement data points: • Distinct from non-oxidized analog (MW 207.18 vs 191.18 g/mol), ensuring authenticity in HPLC/LC-MS method development. • 2-aryl substitution pattern designed for downstream cross-coupling or nucleophilic aromatic substitution. • Enables construction of focused compound libraries without introducing structural ambiguity.

Molecular Formula C11H7F2NO
Molecular Weight 207.18 g/mol
CAS No. 1700602-74-9
Cat. No. B1415201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide
CAS1700602-74-9
Molecular FormulaC11H7F2NO
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=[N+](C=C(C=C2)F)[O-]
InChIInChI=1S/C11H7F2NO/c12-9-3-1-2-8(6-9)11-5-4-10(13)7-14(11)15/h1-7H
InChIKeyFDIKHCQRYOIESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide: Procurement & Structure


5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide (CAS 1700602-74-9) is a fluorinated heteroaromatic compound with the molecular formula C11H7F2NO and a molecular weight of 207.18 g/mol . The compound features a pyridine N-oxide core bearing a fluorine substituent at the 5-position and a 3-fluorophenyl group at the 2-position, a substitution pattern that distinguishes it from both simple mono-fluorinated pyridine N-oxides and phenylpyridines lacking N-oxide functionality [1]. Its structural features align with the class of fluorinated pyridine N-oxides employed as versatile intermediates in medicinal chemistry and as scaffolds for kinase inhibitor development [2].

Pyridine N-oxide intermediate for medicinal chemistry scaffold synthesis
Fluorinated 2-aryl substitution supports kinase inhibitor design and SAR studies
N-oxide enables regioselective functionalization and late-stage modification

5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide: Why Generic Substitution Fails


Substituting 5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide with generic fluoropyridine N-oxides (e.g., 3-fluoropyridine N-oxide, CAS 695-37-4) or non-oxidized 5-fluoro-2-(3-fluorophenyl)pyridine (CAS 511522-72-8) introduces substantial changes to the compound's physicochemical and electronic profile. The N-oxide functionality alters the dipole moment, hydrogen-bonding capacity, and electron density distribution of the pyridine ring, which directly impacts binding interactions, metabolic stability, and synthetic reactivity [1]. Mono-fluorinated pyridine N-oxides lack the extended aromatic substitution pattern conferred by the 3-fluorophenyl group, a structural motif that contributes to lipophilicity and target engagement in kinase inhibitor scaffolds [2]. Direct head-to-head quantitative activity data for this specific compound versus analogs is currently absent from the open scientific literature; therefore, procurement decisions must rely on precise structural identity rather than assumed functional equivalence.

N-oxide dipole and hydrogen-bonding profile may shift binding interactions versus the deoxygenated analog.
Mono-fluorinated pyridine N-oxides lack the 2-aryl group, altering lipophilicity and target-engagement context.
Quantitative activity data absent; structural identity review is essential for SAR consistency.

5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide: Structural Evidence vs. Analogs


Molecular Weight and Formula: N-Oxide vs. Deoxygenated

The N-oxide functional group introduces an oxygen atom that increases molecular weight and alters hydrogen-bonding potential relative to the corresponding non-oxidized pyridine. 5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide possesses a molecular weight of 207.18 g/mol and formula C11H7F2NO , whereas 5-fluoro-2-(3-fluorophenyl)pyridine (CAS 511522-72-8) has a molecular weight of 191.18 g/mol and formula C11H7F2N [1].

MW & Formula
Class-level inference
+16.00 g/mol; +O
Alters polarity, chromatographic behavior
Calculated from elemental composition
Medicinal Chemistry Physicochemical Properties Analytical Chemistry

Aromatic Substitution vs. Mono-fluorinated N-Oxides

5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide contains two distinct fluorinated aromatic moieties (pyridine and phenyl) arranged in a 2-aryl substitution pattern [1]. In contrast, mono-fluorinated pyridine N-oxides such as 3-fluoropyridine N-oxide (CAS 695-37-4) possess only a single fluorine substituent on the pyridine ring with no pendant aryl group .

Aromatic Substitution
Class-level inference
1 extra aryl ring + 1 extra F vs. mono-F N-oxide
Enhanced lipophilicity, distinct electronics
Structural comparison only
Structure-Activity Relationship Medicinal Chemistry Organic Synthesis

Fluorination Pattern: Meta vs. Para Substitution

The compound bears a 3-fluorophenyl group at the 2-position of the pyridine N-oxide core, which distinguishes it from regioisomeric analogs such as 4-(4-fluorophenyl)pyridine 1-oxide (CAS 222551-25-9) . While quantitative biological activity data comparing these specific isomers are not available in the open literature, the position of fluorine substitution on the phenyl ring (meta in the target compound vs. para in 4-(4-fluorophenyl)pyridine 1-oxide) is known in medicinal chemistry to influence electronic distribution, metabolic stability, and target binding orientation [1].

Fluorine Position
Context-dependent
meta-fluoro vs. para-fluoro isomer
Isomer affects binding orientation, SAR
Quantitative activity data absent
Fluorine Chemistry Isomer Differentiation Medicinal Chemistry

5-Fluoro-2-(3-fluorophenyl)pyridine 1-oxide: Application Scenarios


Medicinal Chemistry Scaffold for Kinase Inhibitors

The compound's combination of pyridine N-oxide and 3-fluorophenyl moieties aligns with structural features observed in Met kinase and p38α MAP kinase inhibitor scaffolds, where pyridine N-oxides serve as key pharmacophoric elements [1]. Its 2-aryl substitution pattern provides a vector for further functionalization via cross-coupling or nucleophilic aromatic substitution, enabling the rapid construction of focused compound libraries. Procurement of this specific CAS number ensures that SAR studies maintain the intended substitution geometry and oxidation state [2].

Analytical Reference Standard and Impurity Profiling

With a defined molecular weight (207.18 g/mol), molecular formula (C11H7F2NO), and SMILES string [O-][n+]1cc(F)ccc1-c1cccc(F)c1, this compound can serve as an authentic reference standard for HPLC, LC-MS, and NMR method development in pharmaceutical analysis . Its distinct chromatographic retention and mass spectrometric fragmentation pattern relative to the non-oxidized analog (MW 191.18 g/mol) facilitate the detection and quantification of N-oxide impurities or metabolites in drug substance batches.

Late-Stage Functionalization and 18F-Labeling Precursor

Pyridine N-oxides are established intermediates for the regioselective introduction of functional groups at the 2-position of the pyridine ring, a reactivity mode exploited in the synthesis of 2-substituted pyridines and 18F-labeled radiopharmaceutical precursors [3]. The presence of fluorine substituents on both the pyridine and phenyl rings provides additional handles for subsequent transformations while potentially modulating the compound's reactivity profile. This makes the compound a valuable intermediate for constructing more elaborate fluorinated heterocycles.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
2-aryl pyridine N-oxide architecture
SAR geometry and oxidation state
Analytical reference standard
Defined MW, formula, SMILES
HPLC/LC-MS/NMR impurity profiling
Radiolabeling precursor synthesis
N-oxide regioselective reactivity
2-position functionalization and fluorination handles
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